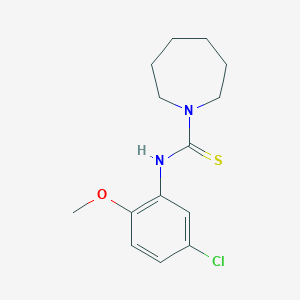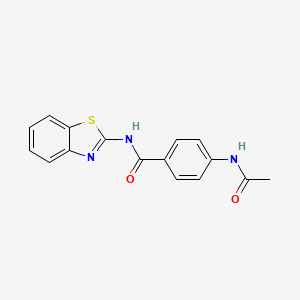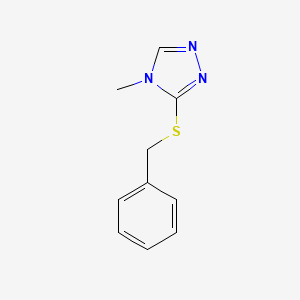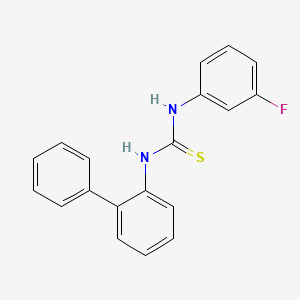
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide, also known as CMAT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CMAT belongs to the class of thioamides and is known for its unique biochemical and physiological properties.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antimicrobial, antifungal, and antitumor properties. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has also been studied for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of anxiety and seizures.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the interaction of the compound with certain proteins and enzymes in the body. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has also been shown to modulate the activity of certain receptors such as GABA-A receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which can improve cognitive function. Additionally, N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to modulate the activity of certain receptors such as GABA-A receptors, which can help regulate anxiety and seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide in lab experiments is its unique biochemical and physiological properties. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to possess antimicrobial, antifungal, and antitumor properties, which make it a potential candidate for the development of new drugs. Additionally, N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to inhibit the activity of certain enzymes and modulate the activity of certain receptors, which can be useful in studying the pathogenesis of various diseases. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide in lab experiments is its toxicity. N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide has been shown to have cytotoxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide. One area of research could focus on the development of new drugs based on the structure of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide. Additionally, research could be conducted to further understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide and its interactions with various proteins and enzymes in the body. Furthermore, research could be conducted to explore the potential use of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide in the treatment of various diseases such as Alzheimer's disease, anxiety, and seizures. Finally, research could be conducted to further explore the toxicity of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide and its effects on the body.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide involves the reaction of 5-chloro-2-methoxyaniline with 1-azepanethiol in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is isolated through a series of purification steps. The yield of N-(5-chloro-2-methoxyphenyl)-1-azepanecarbothioamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c1-18-13-7-6-11(15)10-12(13)16-14(19)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKFOPYPAQZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823743 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-chloro-2-methoxyphenyl)azepane-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5878660.png)
![4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5878680.png)
![ethyl 2-[(2-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5878684.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-methylbenzamide](/img/structure/B5878711.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5878730.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)


![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![3-[(4-tert-butylbenzoyl)amino]benzoic acid](/img/structure/B5878751.png)